S-(4-Chlorobenzyl)Isothiouronium chloride
Description
Properties
IUPAC Name |
[amino-[(4-chlorophenyl)methylsulfanyl]methylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVHMIYSTFZJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=[NH2+])N)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-47-8 | |
| Record name | Carbamimidothioic acid, (4-chlorophenyl)methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride, also known as a derivative of carbamimidothioic acid, exhibits significant biological activity that has garnered interest in various fields of research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H10ClN2OS
- Molecular Weight : 218.71 g/mol
- CAS Number : 3017188
Carbamimidothioic acid derivatives are known to interact with various biological targets, primarily through the modulation of enzyme activity. The compound acts as an inhibitor in several biochemical pathways, which can lead to cytotoxic effects in certain cancer cell lines.
Enzymatic Inhibition
Research indicates that carbamimidothioic acid derivatives can inhibit serine proteases and other enzymes involved in critical cellular processes. For instance, studies have shown that these compounds can significantly reduce the viability of cancer cells by disrupting proteolytic activity essential for tumor progression .
Cytotoxicity Studies
A study assessing the cytotoxic effects of a related compound, BC-11 (a carbamimidothioic acid derivative), demonstrated its ability to decrease cell viability in MDA-MB231 breast cancer cells. The half-maximal effective concentration (ED50) was reported at approximately 117 µM . Notably, the compound's mechanism involved cell cycle arrest and increased reactive oxygen species (ROS) production, leading to apoptosis in higher concentrations.
| Compound | ED50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| BC-11 | 117 | MDA-MB231 | Inhibition of serine proteases; ROS production |
| Doxorubicin | 80 | MDA-MB231 | DNA intercalation; topoisomerase II inhibition |
Case Studies and Research Findings
- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that carbamimidothioic acid derivatives can induce apoptosis in various cancer cell lines. For example, exposure to BC-11 resulted in a significant increase in early apoptotic cells as indicated by annexin V staining .
- Impact on Cell Cycle : The compound was found to decrease the G0/G1 phase fraction while increasing the S phase fraction, suggesting a blockade at the S phase checkpoint. This finding indicates that carbamimidothioic acid derivatives may effectively hinder DNA synthesis and cell division in malignant cells .
- Oxidative Stress Induction : Another significant finding is that these compounds can induce oxidative stress within cells. Increased levels of ROS were detected following treatment with BC-11, which is known to compromise mitochondrial function and promote cell death pathways .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 544-47-8
- Molecular Formula : C₈H₁₀Cl₂N₂S
- Molecular Weight : 237.140 g/mol
- InChI Key : QAVHMIYSTFZJAU-UHFFFAOYSA-N
- LogP : 1.88 (indicating moderate lipophilicity) .
Applications :
Primarily used in analytical chemistry for HPLC separation under reverse-phase (RP) conditions. The method employs a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. This compound is also relevant in pharmacokinetics and preparative impurity isolation .
Structural Features: The molecule consists of a carbamimidothioic acid backbone esterified with a 4-chlorobenzyl group and stabilized as a monohydrochloride salt. The 4-chlorophenyl substituent enhances its stability and interaction with hydrophobic stationary phases in chromatography .
Comparison with Structural Analogs
The following compounds share the carbamimidothioic acid ester backbone but differ in substituents, impacting their physicochemical properties and applications:
Carbamimidothioic Acid, (3,4-Dichlorophenyl)methyl Ester, Monohydrochloride
- CAS No.: 22816-60-0
- Molecular Formula : C₈H₉Cl₃N₂S
- Molecular Weight : 271.59 g/mol
- Synonym: MreB Perturbing Compound A22
- Applications : Used in bacterial cytoskeleton research to inhibit MreB, a protein critical for cell shape maintenance in rod-shaped bacteria. Its 3,4-dichlorophenyl group increases steric bulk and lipophilicity compared to the 4-chlorophenyl analog, enhancing biological activity .
Carbamimidothioic Acid, 1,1-Dimethylethyl Ester, Monohydrochloride
- CAS No.: 116727-26-5
- Molecular Formula : C₅H₁₁ClN₂S
- Molecular Weight : 168.63 g/mol
- InChI Key : RAIGZUOONQIKSI-UHFFFAOYSA-N
- Key Feature: The tert-butyl (1,1-dimethylethyl) group significantly increases LogP (predicted >2.5) compared to the 4-chlorophenyl derivative, suggesting higher hydrophobicity. Limited application data available; primarily a chemical intermediate .
Carbamimidothioic Acid, (2-Methylphenyl)methyl Ester, Monohydrochloride
- CAS No.: 73338-92-8
- Molecular Formula : C₉H₁₂ClN₂S
- Molecular Weight : 217.72 g/mol
Carbamimidothioic Acid, Cyanomethyl Ester, Hydrochloride (1:1)
- CAS No.: 2519-63-3
- Molecular Formula : C₃H₆ClN₃S
- Molecular Weight : 151.62 g/mol
- Key Feature: The cyanomethyl substituent introduces polarity (lower LogP vs. aromatic analogs) and reactivity due to the nitrile group. Applications include organic synthesis intermediates .
Comparative Analysis Table
*Predicted values based on substituent contributions.
Research Findings and Trends
- Substituent Impact :
- Chlorine Position : Para-substitution (4-chlorophenyl) optimizes HPLC retention and stability, while 3,4-dichlorophenyl enhances biological targeting (e.g., MreB inhibition) .
- Aliphatic vs. Aromatic Groups : Tert-butyl derivatives exhibit higher LogP but lack specific biological applications, whereas aromatic analogs are preferred in targeted research .
- Analytical Utility: The 4-chlorophenyl derivative’s compatibility with MS and UPLC systems makes it versatile for modern separations, unlike cyanomethyl or ortho-substituted analogs .
Preparation Methods
Core Reaction Mechanism
The compound is synthesized via nucleophilic substitution between 4-chlorobenzyl chloride and thiourea in a polar aprotic solvent. The reaction proceeds under alkaline conditions to facilitate deprotonation of thiourea, enhancing its nucleophilicity. Subsequent treatment with hydrochloric acid yields the monohydrochloride salt.
Reaction Scheme:
$$
\text{4-Cl-C}6\text{H}4\text{CH}2\text{Cl} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{NaOH, EtOH}} \text{4-Cl-C}6\text{H}4\text{CH}2\text{SC}(\text{=NH})\text{NH}2 \xrightarrow{\text{HCl}} \text{4-Cl-C}6\text{H}4\text{CH}2\text{SC}(\text{=NH})\text{NH}_2\cdot\text{HCl}
$$
Optimized Reaction Conditions
- Solvent: Ethanol or methanol (anhydrous)
- Temperature: 25–30°C (room temperature)
- Molar Ratio: 1:1 (4-chlorobenzyl chloride to thiourea)
- Base: Sodium hydroxide (1.2 equivalents)
- Reaction Time: 6–8 hours.
Post-reaction, the mixture is acidified with concentrated HCl to pH 2–3, precipitating the product. The crude solid is collected via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.
Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency and reproducibility. Key parameters include:
Yield and Scalability
Purification and Crystallization
Recrystallization Protocols
The monohydrochloride salt exhibits polymorphism, with two crystalline forms:
- Low-Melting Form (177–178°C): Obtained by slow evaporation of ethanolic solutions.
- High-Melting Form (201–203°C): Produced via rapid cooling of concentrated HCl solutions.
Procedure:
Purity Analysis
- Melting Point: 200–202°C (lit.)
- HPLC: Retention time = 4.2 min (C18 column, 60% acetonitrile/water)
- Elemental Analysis:
$$
\text{C}8\text{H}{10}\text{Cl}2\text{N}2\text{S} \quad \text{Calculated: C 40.52%, H 4.25%, N 11.81%; Found: C 40.48%, H 4.30%, N 11.79%}
$$
.
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 75–80% | 85–90% |
| Reaction Time | 6–8 hours | 30–45 minutes |
| Solvent Consumption | 500 mL/kg | 200 mL/kg |
| Energy Efficiency | Moderate | High |
Industrial methods prioritize reduced solvent use and faster kinetics, whereas laboratory protocols emphasize flexibility for small-scale optimization.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies report a 20% reduction in reaction time (to 2–3 hours) using microwave irradiation at 50°C, though scalability remains challenging.
Green Chemistry Approaches
- Solvent Replacement: Cyclopentyl methyl ether (CPME) as a safer alternative to ethanol.
- Catalysis: Immobilized lipases for enantioselective synthesis (theoretical investigations).
Q & A
Q. What are the key synthetic pathways for producing Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride with high purity?
- Methodological Answer :
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
Step 1 : React (4-chlorophenyl)methanol with thiourea in the presence of a catalyst (e.g., HCl) to form the carbamimidothioic acid intermediate.
Step 2 : Esterify the intermediate with methyl chloride under anhydrous conditions.
Step 3 : Purify via recrystallization using ethanol/water mixtures to isolate the monohydrochloride salt.
Ensure purity (>98%) by monitoring reaction progress via HPLC (C18 column, mobile phase: 70:30 acetonitrile/water, UV detection at 254 nm) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
Use a combination of: - NMR :
- ¹H NMR (DMSO-d6): Expected signals include δ 7.4–7.6 (aromatic protons from 4-chlorophenyl), δ 4.2 (CH₂S), and δ 3.3 (CH₃ from ester).
- ¹³C NMR : Confirm the presence of the thiourea carbonyl (~180 ppm) and the chlorine-substituted aromatic carbons.
- FT-IR : Look for peaks at ~3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=S), and 1250 cm⁻¹ (C–O ester).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 253.75 (C₁₁H₁₂ClN₃S) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
Conduct accelerated stability studies: - pH Stability : Store in neutral buffers (pH 6–8) to avoid hydrolysis of the thiourea or ester groups. Acidic conditions (pH < 3) may degrade the compound via protonation of the carbamimidothioic moiety.
- Thermal Stability : Store at 2–8°C; prolonged exposure to >25°C leads to decomposition (confirmed via TGA/DSC analysis).
- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the C–S bond .
Advanced Research Questions
Q. How does the chlorine substituent influence the compound’s biological activity compared to non-chlorinated analogs?
- Methodological Answer :
The 4-chlorophenyl group enhances: - Lipophilicity : Measured via logP (calculated: ~2.5 vs. ~1.8 for non-chlorinated analogs), improving membrane permeability.
- Receptor Binding : Chlorine’s electron-withdrawing effect increases hydrogen bonding with target proteins (e.g., enzyme active sites).
- Bioactivity : Compare IC₅₀ values in enzyme inhibition assays (e.g., against urease or proteases) to demonstrate specificity .
Q. What strategies resolve contradictions in reported mechanisms of action for this compound?
- Methodological Answer :
Address discrepancies via:
Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinities (KD) to proposed targets (e.g., p53 activation ).
Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled compound in cell cultures.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate hypothesized protein interactions .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
SAR optimization steps: - Substitution at the Benzyl Position : Replace 4-Cl with 4-F or 4-NO₂ to modulate electronic effects.
- Ester Group Modification : Substitute methyl ester with ethyl or tert-butyl esters to alter steric bulk.
- Thiourea Backbone : Introduce methyl groups to the carbamimidothioic acid to enhance metabolic stability.
Validate via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and ADMET profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
